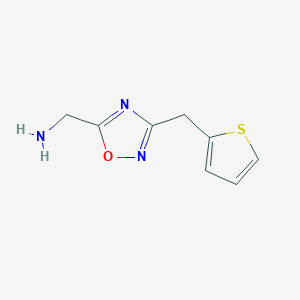

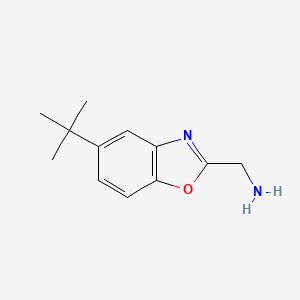

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized and characterized, suggesting that the compound of interest may share some synthetic routes and properties with these analogs .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves the condensation of hydrazides with glycine using polyphosphoric acid as a condensing agent. This method has been shown to be high yielding and efficient for producing compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine . It is plausible that a similar synthetic route could be employed for the synthesis of this compound, with the appropriate thiophene-containing starting materials.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically characterized using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . These methods provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring. For the compound , similar analytical techniques would likely be used to confirm the structure and to elucidate the position of the thiophen-2-ylmethyl group on the oxadiazole ring.

Chemical Reactions Analysis

The oxadiazole ring is a versatile moiety that can participate in various chemical reactions. The papers provided do not detail specific reactions for the compounds synthesized, but it is known that oxadiazoles can undergo nucleophilic substitution reactions, cycloadditions, and can act as ligands in coordination chemistry . The thiophen-2-ylmethyl group in the compound of interest may also influence its reactivity, potentially offering sites for electrophilic aromatic substitution or cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's melting point, solubility, and stability. The spectroscopic characterization techniques mentioned earlier are also used to determine these properties . For the specific compound of interest, one would expect similar properties to those of the related compounds, with any differences being attributable to the unique thiophen-2-ylmethyl substitution.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been shown to possess a wide range of therapeutic properties, affecting diverse biochemical pathways .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-5-8-10-7(11-12-8)4-6-2-1-3-13-6/h1-3H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUKSEFNZNMJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NOC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)